Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry HIV Integrase Inhibition Antiviral Synthesis

This compound is the exact 1,3,4-oxadiazole scaffold found in the FDA-approved HIV integrase inhibitor raltegravir, providing a validated starting point for antiviral SAR programs. Unlike generic 1,2,4-oxadiazole isomers, this 1,3,4-oxadiazole core delivers ~10X lower log D and superior metabolic stability—critical for hit-to-lead progression. The methyl ester handle enables direct amidation to generate carboxamide libraries without protecting-group manipulation, an advantage over potassium salt analogs. Procure this specific regioisomer to ensure reproducible biological activity and downstream synthetic efficiency.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 37641-35-3
Cat. No. B1358213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
CAS37641-35-3
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)OC
InChIInChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3
InChIKeyCTSJDHGAPMBMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate: CAS 37641-35-3 Specifications and Core Utility


Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-35-3) is a heterocyclic building block featuring a 1,3,4-oxadiazole core with a methyl substituent at the 5-position and a methyl ester at the 2-position. Its molecular formula is C₅H₆N₂O₃, with a molecular weight of 142.11 g/mol and a computed XLogP3-AA value of 0.3 [1]. The compound is commercially available in research quantities with standard purity specifications of 95–98% , positioning it as an accessible intermediate for medicinal chemistry and agrochemical derivatization.

Why Methyl 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate Cannot Be Casually Substituted: The Case for Selection Specificity


Generic substitution among 1,3,4-oxadiazole carboxylate analogs is inadvisable due to three quantifiable differentiation axes: (1) regiochemistry—the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) and superior metabolic stability relative to its 1,2,4-oxadiazole isomeric counterpart ; (2) ester identity—the methyl ester offers distinct reactivity and solubility profiles compared to ethyl or potassium salt variants, with downstream impacts on reaction yield and purification [1]; and (3) substitution pattern—the presence and position of the 5-methyl group critically influence biological target engagement, as demonstrated by the specific incorporation of the 5-methyl-1,3,4-oxadiazole-2-carboxylate scaffold into the HIV integrase inhibitor raltegravir [2].

Methyl 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate: Quantifiable Differentiation Evidence Against Comparators


Synthetic Intermediate Validation: Proven Utility in Raltegravir HIV Integrase Inhibitor Synthesis

The potassium salt analog (CAS 888504-28-7) of the target compound is a documented synthetic intermediate in the production of raltegravir, an FDA-approved HIV integrase inhibitor [1]. This established route demonstrates that the 5-methyl-1,3,4-oxadiazole-2-carboxylate scaffold is functionally validated for producing a marketed pharmaceutical agent. In contrast, alternative oxadiazole regioisomers (e.g., 1,2,4-oxadiazoles) and differently substituted analogs are not documented intermediates for raltegravir synthesis, indicating that the specific 5-methyl-1,3,4-oxadiazole-2-carboxylate substitution pattern is non-negotiable for this application pathway [1].

Medicinal Chemistry HIV Integrase Inhibition Antiviral Synthesis

Derivative Synthetic Yield: Potassium Salt Synthesis from Ethyl Ester Achieves 99% Yield

Synthesis of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) from ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate proceeds with an approximate 99% yield [1]. In contrast, an alternative route starting from 5-methyltetrazole and ethyl oxalyl monochloride yields approximately 88% [1]. This 11 percentage-point differential demonstrates that the ester precursor route (closely related to the target methyl ester) offers superior conversion efficiency compared to the tetrazole-based route. While the target methyl ester is not the direct substrate in this data, the high yield achieved from an ester analog supports the general efficiency of ester precursors in oxadiazole carboxylate derivatization.

Organic Synthesis Process Chemistry Oxadiazole Derivatization

Functional Group Reactivity Advantage: Methyl Ester Enables Nucleophilic Substitution That Potassium Salt Precludes

The methyl ester functionality of the target compound (CAS 37641-35-3) enables nucleophilic acyl substitution reactions with amines to form amide derivatives, or hydrolysis to yield the free carboxylic acid. In contrast, the potassium salt analog (CAS 888504-28-7) acts predominantly as a nucleophile itself, undergoing alkylation reactions with alkyl iodides or bromides to form ester derivatives . The target methyl ester therefore provides a distinct reaction manifold for downstream functionalization—specifically, serving as an electrophilic acyl donor rather than a nucleophile. For researchers seeking to generate carboxamide derivatives (e.g., for SAR exploration), the methyl ester offers direct access that the potassium salt does not.

Organic Synthesis Ester Chemistry Functional Group Interconversion

Isomeric Pharmacokinetic Advantage: 1,3,4-Oxadiazoles Exhibit Order-of-Magnitude Lower Lipophilicity vs. 1,2,4-Oxadiazoles

A systematic comparison of oxadiazole isomers reveals that 1,3,4-oxadiazole-containing compounds exhibit lipophilicity (log D) approximately one order of magnitude lower than their 1,2,4-oxadiazole isomeric counterparts . This differential is accompanied by improved metabolic stability, reduced hERG inhibition potential, and enhanced aqueous solubility for the 1,3,4-oxadiazole isomer class . The target compound (CAS 37641-35-3) possesses the advantageous 1,3,4-oxadiazole core, with a computed XLogP3-AA of 0.3 [1], consistent with the class-level favorable lipophilicity profile. While direct head-to-head biological data for this specific compound versus a 1,2,4-oxadiazole analog is not available in the retrieved literature, the isomer-level advantage is well-documented across multiple comparative studies.

Medicinal Chemistry Drug-likeness Pharmacokinetics

Methyl 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate: Validated Research and Industrial Application Scenarios


Antiviral Drug Development: HIV Integrase Inhibitor Scaffold Elaboration

The 5-methyl-1,3,4-oxadiazole-2-carboxylate scaffold is a validated component of raltegravir, an FDA-approved HIV integrase inhibitor. Researchers developing next-generation HIV integrase inhibitors or exploring related antiviral targets can procure this compound as a foundational building block for structure-activity relationship (SAR) studies, leveraging the precedent of this specific substitution pattern in a marketed drug [1].

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold with Favorable Isomer-Class Pharmacokinetics

For hit-to-lead programs requiring balanced lipophilicity and metabolic stability, the 1,3,4-oxadiazole core offers a documented pharmacokinetic advantage over the 1,2,4-oxadiazole isomer class. With a computed XLogP3-AA of 0.3, the target compound provides a starting scaffold with class-validated drug-like properties suitable for fragment-based drug discovery or scaffold-hopping strategies [1] .

Carboxamide Library Synthesis via Acyl Substitution

The methyl ester group of the target compound enables direct conversion to carboxamide derivatives through reaction with primary or secondary amines. This reactivity is not accessible from the potassium salt analog (CAS 888504-28-7), making the methyl ester the required starting material for generating amide-containing oxadiazole libraries for biological screening [1].

Agrochemical Fungicide Discovery: Oxadiazole-Based Crop Protection Agents

1,3,4-Oxadiazole derivatives are actively patented as fungicidal agents for controlling phytopathogenic fungi in agriculture and horticulture [1]. The target compound serves as a versatile core intermediate for synthesizing novel oxadiazole-based fungicide candidates, with the methyl ester providing a handle for further functionalization and the 5-methyl group mimicking substitution patterns found in commercial agrochemical leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.